2-(2-Hydroxyacetyl)oxypropanoic acid
Description
2-(2-Hydroxyacetyl)oxypropanoic acid is an organic compound featuring a propanoic acid backbone substituted with a 2-hydroxyacetyloxy group at the second carbon. Structurally, it consists of a central propanoic acid moiety (CH3CH(COOH)-) esterified with 2-hydroxyacetic acid (CH2(OH)COO-) at the hydroxyl-bearing carbon.
The synthesis of such compounds often involves esterification reactions or acid-catalyzed condensation. For instance, hydroxyacetic acid (a key precursor for hydroxyacetyl-containing compounds) is identified as a starting material in the synthesis of structurally related products . Notably, reaction conditions (e.g., catalysts, solvents) significantly influence the formation of hydroxyacetyl derivatives; for example, improved processes for cellulose conversion avoid generating 2-(hydroxyacetyl)furan as a byproduct .
Properties
Molecular Formula |
C5H8O5 |
|---|---|
Molecular Weight |
148.11 g/mol |
IUPAC Name |
2-(2-hydroxyacetyl)oxypropanoic acid |
InChI |
InChI=1S/C5H8O5/c1-3(5(8)9)10-4(7)2-6/h3,6H,2H2,1H3,(H,8,9) |
InChI Key |
HKVBZVITUCIVRZ-UHFFFAOYSA-N |
SMILES |
CC(C(=O)O)OC(=O)CO |
Canonical SMILES |
CC(C(=O)O)OC(=O)CO |
Synonyms |
Acid Polyester, Glycolic-Lactic Dimethyldioxanedione Polymer with Dioxanedione Polymer Dioxanedione Polymer with Dimethyldioxanedione Polymer Glycolic Lactic Acid Polyester Glycolic-Lactic Acid Polyester Poly(Glycolide Lactide)Copolymer Poly(Lactide-Co-Glycolide) Poly(Lactide-Co-Glycoside) Polyester, Glycolic-Lactic Acid Polygalactin 910 Polyglactin Polyglactin 910 Vicryl |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Catalysts
The direct synthesis of 2-(2-Hydroxyacetyl)oxypropanoic acid involves the polycondensation of lactic acid (LA) and glycolic acid (GA) under dehydrating conditions. Tin-based catalysts, such as tin(II) octoate or tin chloride, are widely used to accelerate esterification (Fig. 1). The reaction proceeds via nucleophilic acyl substitution, where hydroxyl groups from LA and GA attack carbonyl carbons, releasing water.
Key Parameters:
Oligomer Formation and Melt-Phase Processing
Initial oligomer formation occurs at 140–150°C, yielding low-molecular-weight (MW) chains (MW: 500–2,000 Da). Subsequent melt-phase polycondensation at 180–190°C under vacuum increases MW to 10,000–20,000 Da by removing water and unreacted monomers. Zinc acetate dihydrate has been reported to enhance crystallinity, reducing oligomer content by 30% compared to tin catalysts.
Table 1: Polycondensation Outcomes with Different Catalysts
| Catalyst | Temperature (°C) | MW (Da) | Oligomer Content (%) |
|---|---|---|---|
| Tin(II) Octoate | 180 | 15,000 | 12 |
| Zinc Acetate | 190 | 18,000 | 8 |
| SnCl₂ | 170 | 12,000 | 15 |
Ring-Opening Polymerization (ROP) of Lactide and Glycolide
Monomer Preparation and Depolymerization
High-purity lactide and glycolide monomers are synthesized via depolymerization of LA/GA oligomers at 230–250°C under reduced pressure (100–300 Pa). This step generates cyclic dimers, which are purified via distillation or recrystallization.
Critical Factors:
ROP Optimization
ROP proceeds via a coordination-insertion mechanism, where the catalyst activates the cyclic ester’s carbonyl group. For this compound, glycolide-rich feed ratios (LA:GA = 25:75) yield copolymers with 94–99% monomer conversion. Increasing the initiator concentration from 0.1% to 0.5% reduces reaction time by 40% but lowers MW due to chain transfer.
Table 2: ROP Performance at Variable Initiator Concentrations
| [M]:[I] Ratio | Reaction Time (h) | MW (Da) | Conversion (%) |
|---|---|---|---|
| 100:1 | 24 | 45,000 | 94 |
| 200:1 | 36 | 60,000 | 98 |
| 300:1 | 48 | 75,000 | 99 |
Enzymatic Synthesis Using Dehydrogenases
Substrate Specificity and Chiral Control
2-Oxocarboxylic acid dehydrogenases enable stereoselective reduction of 2-oxo precursors to (R)- or (S)-2-hydroxy derivatives. For example, Staphylococcus epidermidis L-lactate dehydrogenase (LDH) converts 2-oxopropanoic acid to (S)-2-hydroxypropanoic acid with 99.8% enantiomeric excess (ee).
Advantages:
Process Scale-Up Challenges
While enzymatic methods avoid toxic catalysts, substrate inhibition occurs at concentrations >50 mM. Immobilizing LDH on silica gel improves stability, achieving a turnover number (TON) of 5,000 over 10 cycles.
Solid-State Post-Polycondensation
Crystallization-Driven Chain Extension
Post-polycondensation at 180–190°C under vacuum increases MW by 20–30% through crystallization-induced monomer concentration in amorphous regions. This method reduces cyclic dimer formation by 50% compared to melt-phase processes.
Table 3: Solid-State vs. Melt-Phase Polycondensation
| Parameter | Solid-State | Melt-Phase |
|---|---|---|
| Final MW (Da) | 25,000 | 18,000 |
| Cyclic Dimers (%) | 5 | 10 |
| Reaction Time (h) | 30 | 20 |
Industrial-Scale Production and Purification
Continuous Depolymerization Reactors
Tubular reactors with static mixers achieve 90% glycolide yield at 250°C and 100 Pa, enabling throughputs of 500 kg/day. Distillation under reduced pressure (133–95,000 Pa) removes unreacted glyoxylic acid, yielding 99.5% pure product.
Solvent-Free Purification
Supercritical CO₂ extraction eliminates residual catalysts (e.g., Sn < 10 ppm) without compromising polymer thermal stability (Tg: 40–50°C).
Chemical Reactions Analysis
2-(2-Hydroxyacetyl)oxypropanoic acid undergoes hydrolytic degradation, where water penetrates the polymer matrix, leading to the cleavage of ester bonds . This degradation process can be divided into four stages: hydration, initial degradation, constant degradation, and solubilization . The major products formed from these reactions are lactic acid and glycolic acid .
Scientific Research Applications
2-(2-Hydroxyacetyl)oxypropanoic acid has a wide range of scientific research applications. It is extensively used in drug delivery systems due to its biodegradability and ability to provide controlled release of active pharmaceutical ingredients . In the field of tissue engineering, it is used to create scaffolds that support cell growth and tissue regeneration . Additionally, it is employed in the development of nanoparticles for targeted drug delivery, particularly in cancer therapy .
Mechanism of Action
The mechanism of action of poly(lactic acid-co-glycolic acid) in drug delivery involves two principal mechanisms: drug diffusion from the polymer matrix during the initial release phase and drug release by the erosion of the polymer matrix during the later phase . The degradation process is autocatalyzed by the carboxylic end groups, leading to a gradual breakdown of the polymer and release of the encapsulated drug .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Oxypropanoic Acid Esters with Aromatic or Heterocyclic Substituents
Table 1: Key Properties of Oxypropanoic Acid Derivatives
Structural Insights :
- Salvianolic Acid A: A complex phenolic ester with a 2-oxypropanoic acid core linked to dihydroxyphenyl and conjugated ethenyl groups. Its anti-inflammatory properties are attributed to its polyphenolic structure and ability to modulate the blood-brain barrier .
- Vulpinic Acid: Features a xanthenone-derived substituent, imparting lipophilicity compared to the hydroxyacetyl group in the target compound. This structural difference may influence its antimicrobial activity .
Hydroxyacetyl-Containing Compounds
Reactivity and Stability :
Hydroxy Acids with Functionalized Side Chains
Table 3: Hydroxy Acid Derivatives
Comparative Analysis :
- Lactic Acid : Simpler structure with industrial relevance; the esterification of lactic acid with hydroxyacetic acid (to form the target compound) would increase molecular complexity and polarity.
Research Findings and Implications
- Synthetic Challenges : Hydroxyacetyl-containing compounds are prone to forming byproducts under suboptimal conditions, emphasizing the need for precise control in synthesis .
- Biological Activity: Polyphenolic esters like Salvianolic Acid A exhibit significant bioactivity, suggesting that this compound could be explored for similar pharmacological roles if functionalized appropriately .
- Structural Modifications: Introducing electron-withdrawing groups (e.g., halogens) or aromatic systems (e.g., chromen, xanthenone) can tailor solubility, stability, and target interactions .
Q & A
Basic Research Questions
Q. What safety protocols are critical when handling hydroxyacetyl-containing compounds in laboratory settings?
- Methodological Answer : Implement engineering controls (e.g., fume hoods) and personal protective equipment (PPE) such as safety glasses, gloves, and lab coats. Establish emergency eyewash stations and showers near work areas. Avoid skin contact and inhalation by using localized exhaust ventilation . Routinely monitor airborne concentrations and adhere to OSHA standards for exposure records (29 CFR 1910.1020) .
Q. Which analytical methods are recommended for characterizing hydroxypropanoic acid derivatives and their impurities?
- Methodological Answer : High-performance liquid chromatography (HPLC) paired with reference standards is essential for impurity profiling. For example, (2RS)-2-hydroxy-2-[4-(2-methylpropyl)phenyl]propanoic acid (Impurity M) can be quantified using EP-grade reference materials . Nuclear magnetic resonance (NMR) and mass spectrometry (MS) are critical for structural confirmation, as demonstrated for stereoisomers like (2S)-2-hydroxypropanoic acid .
Q. How can researchers mitigate racemization during the synthesis of stereochemically pure hydroxypropanoic acid derivatives?
- Methodological Answer : Use protection-deprotection strategies (e.g., tert-butyl esters) to preserve stereochemical integrity. Optimize reaction conditions (e.g., low temperature, chiral catalysts) to minimize epimerization, as seen in the synthesis of (2S)-2-[amino-(4-chlorophenyl)methyl]-3-oxopropanoic acid derivatives .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
